PF-06273340

Peripheral Nervous System Pain Blood-Brain Barrier

Select PF-06273340 for exclusive peripheral TrkA/B/C inhibition (IC₅₀ 6/2/1 nM) in pain research. Engineered with high P-gp efflux (ER=35.7) to minimize CNS penetration, preventing confounding central effects seen with brain-penetrant analogs. Verified >98% purity and clean kinase selectivity (>99% off-targets <40% at 1 µM) ensure reliable PK/PD correlations. Ideal for target validation requiring peripheral restriction.

Molecular Formula C23H22ClN7O3
Molecular Weight 479.9 g/mol
CAS No. 1402438-74-7
Cat. No. B609965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06273340
CAS1402438-74-7
SynonymsPF-06273340;  PF 06273340;  PF06273340;  PF-6273340;  PF 6273340;  PF6273340.
Molecular FormulaC23H22ClN7O3
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESCC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl
InChIInChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30)
InChIKeyBPIWZDNVMQQBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow to brown
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06273340 (CAS 1402438-74-7): A Peripherally Restricted Pan-Trk Inhibitor for Pain and Neuroscience Research Procurement


N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]-3-pyridinyl]-2-(5-chloro-2-pyridinyl)acetamide, commonly known as PF-06273340, is a pyrrolo[2,3-d]pyrimidine derivative that functions as a potent, orally bioavailable, and peripherally restricted pan-tropomyosin-related kinase (Trk) inhibitor [1]. It exhibits low nanomolar potency against TrkA, TrkB, and TrkC, with IC50 values of 6 nM, 2 nM, and 1 nM, respectively . This compound is specifically engineered to minimize central nervous system (CNS) penetration while maintaining high kinase selectivity, a key differentiator for preclinical research targeting peripheral neurobiology and pain pathways .

PF-06273340 (CAS 1402438-74-7): Why Generic Pan-Trk Inhibitors Cannot Be Substituted for Peripheral Pain Target Engagement Studies


Generic pan-Trk inhibitors exhibit profound differences in brain penetrance and kinase selectivity profiles, which critically impact experimental outcomes. Compounds like entrectinib are designed as brain-penetrant agents for CNS tumors, which would confound studies focused on peripheral pain mechanisms by introducing off-target CNS activity . Larotrectinib, while selective, lacks the engineered peripheral restriction of PF-06273340 and has a distinct selectivity profile with significant off-target activity against TNK2 at higher concentrations [1]. Substituting PF-06273340 with a non-selective Trk inhibitor or a brain-penetrant analog would invalidate studies requiring exclusive peripheral target engagement and could generate misleading pharmacokinetic/pharmacodynamic (PK/PD) relationships. The quantitative evidence below substantiates the unique, non-interchangeable profile of PF-06273340.

PF-06273340 (CAS 1402438-74-7) Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Procurement Decisions


PF-06273340 Peripheral Restriction vs. Entrectinib: Quantified Brain Penetration Avoidance via P-gp Efflux Ratio

PF-06273340 is a highly efficient substrate for the efflux transporter P-glycoprotein (P-gp), a key mechanism for its peripheral restriction. It demonstrates a P-gp efflux ratio (ER) of 35.7, which is the critical determinant of its limited brain exposure . In stark contrast, entrectinib is intentionally designed to cross the blood-brain barrier (BBB) and achieve CNS activity, with reported brain-to-plasma ratios indicating high CNS penetration . This fundamental difference in transport property means that at comparable plasma concentrations, PF-06273340's CNS exposure is drastically reduced, whereas entrectinib actively accumulates in the brain.

Peripheral Nervous System Pain Blood-Brain Barrier ADME P-glycoprotein

PF-06273340 Superior Kinase Selectivity vs. Larotrectinib: Quantified Off-Target Inhibition at 1 µM from a 309-Kinase Panel

PF-06273340 demonstrates an exceptionally clean kinase selectivity profile. In a broad Invitrogen panel of 309 kinases, when tested at a high concentration of 1 µM, PF-06273340 inhibited >99% of kinases by less than 40% [1]. The only notable off-targets were MUSK (IC50 = 53 nM), FLT-3 (IC50 = 395 nM), IRAK1 (IC50 = 2.5 µM), MKK6 (90% inhibition at 1 µM), and DDR1 (60% inhibition at 1 µM) [1]. For comparison, larotrectinib, while also selective, inhibits the non-Trk kinase TNK2 with an IC50 of 576 nM, a target with higher affinity than most of PF-06273340's identified off-targets, indicating a distinct and potentially broader off-target liability at higher concentrations [2].

Kinase Profiling Selectivity Off-Target Effects Pain Drug Discovery

PF-06273340 Pan-Trk Potency in Biochemical Assays vs. Entrectinib and Larotrectinib

PF-06273340 exhibits low nanomolar biochemical potency against all three Trk isoforms, with IC50 values of 6 nM for TrkA, 2 nM for TrkB, and 1 nM for TrkC . This potency profile is comparable to, but not identical to, other clinically studied pan-Trk inhibitors. For instance, entrectinib shows IC50 values of 1 nM (TrkA), 3 nM (TrkB), and 5 nM (TrkC) , while larotrectinib's reported IC50 values for the Trk isoforms range from 5-11 nM [1]. While the absolute potency values are in a similar range, the isoform selectivity profile differs; PF-06273340 shows a slight preference for TrkC (1 nM) over TrkA (6 nM), whereas entrectinib is more potent against TrkA (1 nM) than TrkC (5 nM).

TrkA TrkB TrkC Biochemical Assay Potency

PF-06273340 In Vivo Efficacy in Inflammatory Pain Model with Correlated Peripheral Restriction Data

PF-06273340 demonstrates significant, dose-dependent efficacy in a rodent model of inflammatory pain (Complete Freund's Adjuvant-induced mechanical hyperalgesia) [1]. This in vivo efficacy is directly correlated with its peripheral restriction profile, providing a functional validation of its target engagement at peripheral nerve terminals without confounding CNS penetration [1]. In contrast, brain-penetrant pan-Trk inhibitors like entrectinib have been shown to produce analgesia in similar models, but the contribution of peripheral vs. central mechanisms cannot be cleanly deconvoluted . The ability of PF-06273340 to achieve robust analgesia while remaining peripherally restricted is a key experimental advantage, allowing researchers to isolate the role of peripheral Trk signaling in pain processing.

Inflammatory Pain In Vivo Efficacy Rodent Model Peripheral Restriction Behavioral Pharmacology

Optimal Research and Preclinical Application Scenarios for PF-06273340 (CAS 1402438-74-7) Based on Verified Differentiation


Investigating Peripheral Trk Signaling in Inflammatory and Neuropathic Pain Models

PF-06273340 is the reagent of choice for studies requiring exclusive inhibition of Trk receptors in the peripheral nervous system. Its high P-gp efflux ratio (ER=35.7) ensures minimal brain penetration, allowing researchers to attribute observed analgesic effects in rodent pain models (e.g., CFA, nerve injury) specifically to the blockade of peripheral TrkA/B/C signaling [1]. This avoids the confounding central effects that would occur with brain-penetrant Trk inhibitors such as entrectinib. Its clean kinase selectivity profile (minimal off-targets at 1 µM) [2] further strengthens the link between Trk inhibition and the observed behavioral or electrophysiological phenotype.

Comparative Kinase Selectivity Profiling for Target Deconvolution

In phenotypic screening campaigns where Trk inhibition is a suspected mechanism, PF-06273340 serves as an optimal reference compound. Its exquisite selectivity, validated in a 309-kinase panel where >99% of kinases were inhibited by less than 40% at 1 µM [2], makes it an ideal tool for confirming that a biological effect is indeed Trk-mediated. This is a distinct advantage over less selective pan-Trk inhibitors or those with higher-affinity off-targets, such as larotrectinib's inhibition of TNK2 (IC50 = 576 nM) [3], which could generate ambiguous results in target deconvolution studies.

Studies Requiring Correlated In Vitro Potency and In Vivo Peripheral Target Engagement

For integrated pharmacology studies linking biochemical inhibition (TrkA IC50 = 6 nM, TrkB IC50 = 2 nM, TrkC IC50 = 1 nM) to in vivo pharmacodynamics, PF-06273340 provides a uniquely clean correlation. Its lack of CNS penetration means that plasma or peripheral tissue drug concentrations can be directly related to peripheral target engagement and efficacy in models of peripheral pain [1]. This simplifies PK/PD modeling and reduces the variables inherent in interpreting data from CNS-penetrant compounds.

In Vitro Functional Studies of Trk Isoform-Specific Signaling

PF-06273340's differential potency profile (TrkC > TrkB > TrkA) makes it a valuable tool for in vitro studies aimed at dissecting isoform-specific contributions to Trk signaling. For instance, in cell lines expressing defined ratios of TrkA, TrkB, and TrkC, the compound's varying IC50 values can be used to generate distinct inhibition profiles, enabling researchers to correlate the degree of inhibition of each isoform with downstream functional outcomes such as neurite outgrowth, survival, or differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06273340

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.